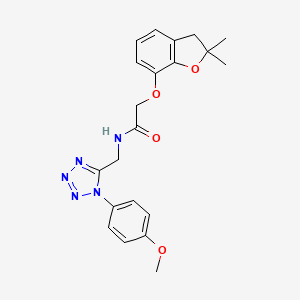

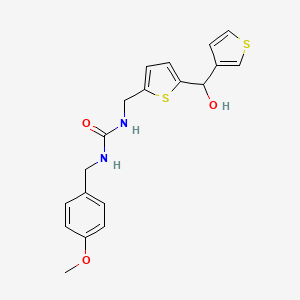

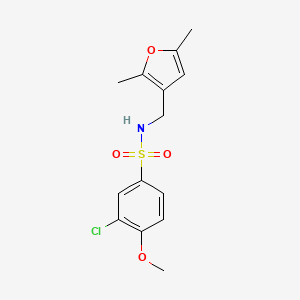

![molecular formula C22H29N3O B2616401 N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide CAS No. 400075-62-9](/img/structure/B2616401.png)

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide, also known as BRL-15572, is a chemical compound that has been extensively studied for its potential therapeutic applications. BRL-15572 belongs to the class of piperazine derivatives and has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of cellular processes.

Scientific Research Applications

Antimicrobial Activity

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide: has been synthesized and characterized. Notably, it demonstrates significant antibacterial and antifungal activity. In vitro screening revealed efficacy comparable to standard antimicrobial agents . This property makes it a potential candidate for developing novel antibiotics or antifungal drugs.

Anticancer Potential

Piperazine derivatives, including those with benzylpiperazine moieties, have shown potent antiproliferative activity against various tumor types, such as colon, prostate, breast, lung, and leukemia. The National Cancer Institute (NCI) has even investigated their ability to suppress and eliminate experimental tumors in small-animal models . Further exploration of its anticancer mechanisms could be valuable.

Carbonic Anhydrase Inhibition

While not directly studied for this compound, related hydrazinecarboxamide derivatives have been designed and synthesized as potential carbonic anhydrase (CA) inhibitors. Investigating whether N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide interacts with CA enzymes could provide insights into its therapeutic applications .

Mechanism of Action

Target of Action

The primary target of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide is the oxidoreductase enzyme . This enzyme plays a crucial role in various biochemical reactions, particularly in the reduction and oxidation processes.

Mode of Action

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide interacts with its target, the oxidoreductase enzyme, through hydrophobic interactions between the aromatic moieties of the compound and the lipophilic residues of the enzyme’s binding site . This interaction results in the inhibition of the enzyme, thereby affecting its function in the biochemical reactions it catalyzes.

Result of Action

The molecular and cellular effects of N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide’s action primarily involve the inhibition of the oxidoreductase enzyme . This inhibition disrupts the enzyme’s role in various biochemical reactions, potentially leading to significant changes at the molecular and cellular levels.

properties

IUPAC Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O/c1-22(2,3)21(26)23-19-9-11-20(12-10-19)25-15-13-24(14-16-25)17-18-7-5-4-6-8-18/h4-12H,13-17H2,1-3H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSNSMKVMMUIUCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(4-benzylpiperazin-1-yl)phenyl]-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

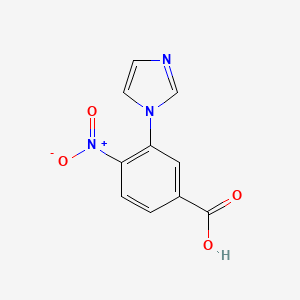

![5-[(4-fluorophenyl)sulfonyl]-2-thioxo-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B2616320.png)

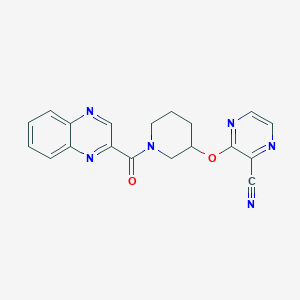

![Methyl (E)-4-oxo-4-[3-(trifluoromethyl)-7,8-dihydro-5H-1,6-naphthyridin-6-yl]but-2-enoate](/img/structure/B2616324.png)

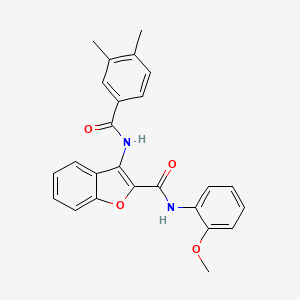

![ethyl 2-(2-((4-(2-methoxyphenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2616326.png)

![(E)-2-((2-hydroxyethyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde oxime](/img/structure/B2616337.png)